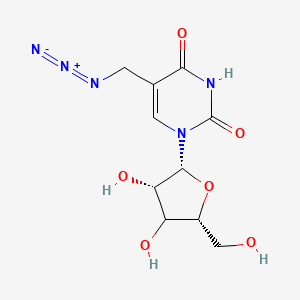![molecular formula C29H24F6N4O3 B10855046 [4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)
[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HP590 is a novel and potent inhibitor of signal transducer and activator of transcription 3 (STAT3). It is an orally active compound that has shown significant anti-proliferative activity against gastric cancer cells and can induce apoptosis . The compound has been developed to target both the tyrosine 705 and serine 727 phosphorylation sites of STAT3, making it a dual inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HP590 involves a series of chemical reactions designed to produce a compound with high specificity and potency against STAT3. The synthetic route typically includes the formation of a tricyclic core structure, followed by functional group modifications to enhance its inhibitory activity .
Industrial Production Methods: Industrial production of HP590 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of high-throughput screening methods to identify the most efficient synthetic pathways and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: HP590 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in HP590 and the reaction conditions used .
Scientific Research Applications
HP590 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of STAT3 and its downstream effects.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of gastric cancer and other cancers with aberrant STAT3 activity.
Industry: Utilized in the development of new drugs targeting STAT3 and related pathways
Mechanism of Action
HP590 exerts its effects by inhibiting the phosphorylation of STAT3 at both the tyrosine 705 and serine 727 sites. This dual inhibition prevents STAT3 from translocating to the nucleus and activating the transcription of genes involved in cell proliferation and survival. The compound binds to the SH2 domain of STAT3, blocking its interaction with upstream kinases and preventing its activation .
Comparison with Similar Compounds
HP590 is unique in its ability to inhibit both the tyrosine 705 and serine 727 phosphorylation sites of STAT3. This dual inhibition sets it apart from other STAT3 inhibitors that typically target only one phosphorylation site. Similar compounds include:
BBI608: Another STAT3 inhibitor, but with different specificity and potency.
SY-5609: A compound targeting the same pathway but with different molecular targets and mechanisms.
HP590’s dual inhibition mechanism and high specificity make it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C29H24F6N4O3 |
|---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
[4-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone |
InChI |
InChI=1S/C29H24F6N4O3/c30-28(31,32)18-41-24-11-1-19(2-12-24)17-38-13-15-39(16-14-38)27(40)22-5-3-21(4-6-22)26-36-25(37-42-26)20-7-9-23(10-8-20)29(33,34)35/h1-12H,13-18H2 |
InChI Key |
VFBJWQHKJOGQRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OCC(F)(F)F)C(=O)C3=CC=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


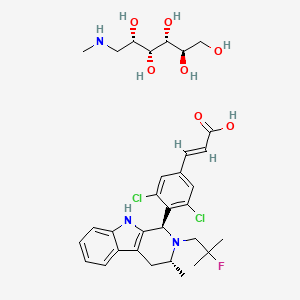
![3-Chloro-6-(2-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B10854985.png)
![5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile](/img/structure/B10854989.png)
![3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B10855002.png)
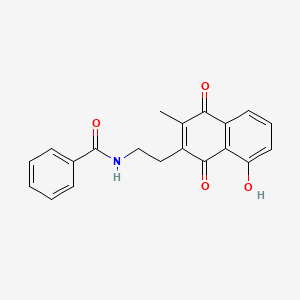
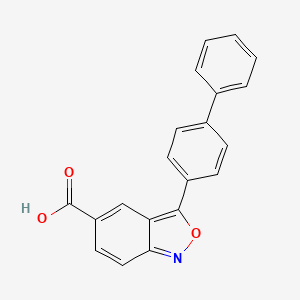
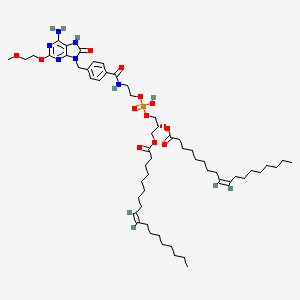
![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)
![7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)
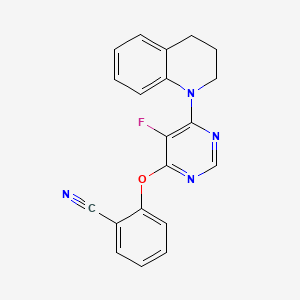

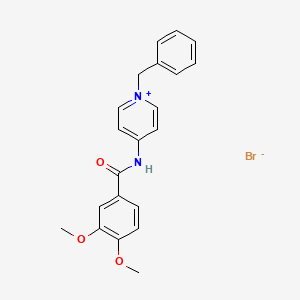
![1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10855044.png)
